ALK2-IN-4 succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALK2-IN-4 succinate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
ALK2-IN-4 succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
ALK2-IN-4 succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ALK2 signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of ALK2 inhibition on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ALK2.
Mechanism of Action
ALK2-IN-4 succinate exerts its effects by selectively inhibiting the activity of ALK2. This inhibition disrupts the BMP signaling pathway, which plays a crucial role in the regulation of bone and tissue development. The compound binds to the ATP-binding site of ALK2, preventing the phosphorylation and activation of downstream signaling molecules such as SMAD1/5/8 .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ALK2-IN-4 succinate include:
Dorsomorphin: The first known inhibitor of ALK2, discovered through in vivo screening.
LDN-193189: An improved version of dorsomorphin with better potency and selectivity.
K02288: A selective ALK2 inhibitor with a different core structure.
Uniqueness
This compound stands out due to its high potency and selectivity for ALK2, making it a valuable tool for studying BMP signaling and developing targeted therapies. Its succinate salt form also enhances its solubility and stability, which are important properties for both research and therapeutic applications .
Biological Activity
ALK2-IN-4 succinate is a small molecule compound recognized for its potent inhibitory effects on activin receptor-like kinase 2 (ALK2) , which is integral to various cellular signaling pathways, particularly those related to bone morphogenetic proteins (BMPs). This compound has garnered attention for its potential therapeutic applications in conditions associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.
This compound primarily targets the ATP-binding pocket of the ALK2 enzyme. Its binding involves critical interactions, including hydrogen bonds with the hinge region of the kinase domain, effectively disrupting ALK2's enzymatic activity. This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules such as SMAD1 , which is essential in mediating BMP signaling pathways.
Key Findings:
- IC50 Value: The compound exhibits an IC50 value of approximately 384 nM , indicating moderate potency against ALK2 kinase activity in vitro.
- Impact on Cell Signaling: Inhibition of SMAD1 phosphorylation can significantly alter cellular processes, including proliferation, differentiation, and apoptosis, which are crucial in various pathophysiological contexts.
Comparative Analysis with Other ALK2 Inhibitors
In comparison to other known ALK2 inhibitors, this compound shows enhanced selectivity towards ALK2 over closely related kinases like ALK5. Below is a summary table comparing several ALK2 inhibitors:
Compound Name | Mechanism of Action | IC50 Value (nM) | Unique Features |
---|---|---|---|
This compound | ALK2 inhibitor | 384 | High selectivity for ALK2 |
LDN-193189 | ALK2 inhibitor | 250 | Selective over other ALK family members |
LDN-212854 | ALK2 inhibitor | 200 | Greater selectivity for ALK2 than ALK5 |
M4K2009 | Pyrazolopyrimidine derivative | 150 | Improved potency through structural modifications |
Saracatinib | Dual SRC/ABL inhibitor | 300 | Potent against multiple kinases, progressing to Phase II trials for FOP |
This table illustrates that while several compounds exhibit inhibitory effects on ALK2, this compound stands out due to its specific structural modifications that enhance its selectivity and potency .
In Vitro Studies
Research has demonstrated that treatment with this compound effectively inhibits BMP7-induced phosphorylation of SMAD1 in HeLa cells. This finding underscores its potential role in modulating BMP signaling pathways critical for bone development and repair.
Animal Models
In vivo studies utilizing mouse models of FOP have shown promising results. For instance, administration of this compound led to a significant reduction in heterotopic ossification compared to control groups. These findings suggest that this compound could be a viable therapeutic option for managing conditions characterized by aberrant bone formation .
Structural Insights
Recent studies have utilized X-ray crystallography to elucidate the binding interactions of this compound with the ALK2 enzyme. These structural insights reveal how specific modifications enhance binding affinity and selectivity, providing a roadmap for further drug development .
Properties
IUPAC Name |
butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCQJZBFVYYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FN7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.